![molecular formula C5H8ClN3 B7895560 5-(chloromethyl)-1-ethyl-1H-1,2,4-triazole](/img/structure/B7895560.png)
5-(chloromethyl)-1-ethyl-1H-1,2,4-triazole
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Overview
Description
5-(Chloromethyl)furfural is an organic compound with the formula C4H2O(CH2Cl)CHO. It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .
Synthesis Analysis
A new protocol has been developed for chemical processing of spent biomass to obtain 5-(chloromethyl)furfural (CMF) with high selectivity (~80%) and yields (~26 wt% or 76 mol% with respect to pre-treated biomass) via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst . Another study demonstrates the one-step thermochemical conversion of raw and pretreated (delignified) biomass to highly-valuable two platform chemicals in a fluidized bed reactor .Molecular Structure Analysis
In organic chemistry, the chloromethyl group is a functional group that has the chemical formula −CH2−Cl. The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .Chemical Reactions Analysis
5-Chloro-2-pentanone (5C2P) and its derivatives are widely utilized in the pharmaceutical and agrochemical industry. A new catalytic approach was proposed to convert 3-acetyl-1-propanol to 5C2P using bis(trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source .Physical And Chemical Properties Analysis
5-Chloromethylfurfural is a colourless liquid .Mechanism of Action
Target of Action
Chloromethyl compounds are generally known to interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
Chloromethyl groups are often used in the synthesis of bioactive compounds, suggesting they may interact with biological targets through covalent bonding
Biochemical Pathways
Compounds with chloromethyl groups are often involved in various chemical reactions, suggesting they may influence a range of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Chloromethyl compounds are often used in the synthesis of bioactive compounds, suggesting they may have significant biological effects .
Safety and Hazards
Future Directions
Levoglucosenone (LGO) and 5-chloromethyl furfural (5-CMF) are two bio-based platform chemicals with applications in medicines, green solvents, fuels, and the polymer industry. This study demonstrates the one-step thermochemical conversion of raw and pretreated (delignified) biomass to highly-valuable two platform chemicals in a fluidized bed reactor .
properties
IUPAC Name |
5-(chloromethyl)-1-ethyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3/c1-2-9-5(3-6)7-4-8-9/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWMDJXWPBWTLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-ethyl-1H-1,2,4-triazole |
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